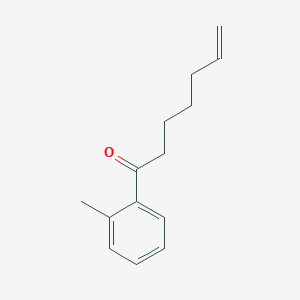
1-(2-Methylphenyl)hept-6-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)hept-6-EN-1-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a hept-6-en-1-one backbone substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)hept-6-EN-1-one typically involves the reaction of 2-methylbenzaldehyde with hept-6-en-1-one under specific conditions. One common method involves the use of a base catalyst such as sodium hydroxide in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and advanced purification techniques ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenyl)hept-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.
Reduction: Formation of 1-(2-methylphenyl)heptan-1-ol or 1-(2-methylphenyl)heptane.
Substitution: Formation of brominated derivatives such as 1-(2-bromomethylphenyl)hept-6-EN-1-one.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)hept-6-EN-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)hept-6-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methylphenyl)hept-6-EN-1-one can be compared with other similar compounds such as:
1-(4-Methylphenyl)hept-6-EN-1-one: Similar structure but with a different position of the methyl group on the phenyl ring.
1-(2-Methylphenyl)hex-5-EN-1-one: Similar structure but with a shorter carbon chain.
1-(2-Methylphenyl)oct-7-EN-1-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .
Propiedades
Número CAS |
83845-35-6 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)hept-6-en-1-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-11-14(15)13-10-8-7-9-12(13)2/h3,7-10H,1,4-6,11H2,2H3 |
Clave InChI |
JGESZXILRDTUDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
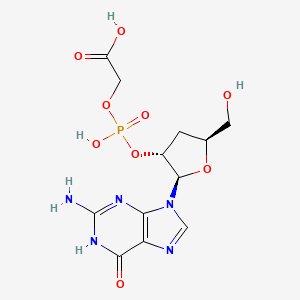
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
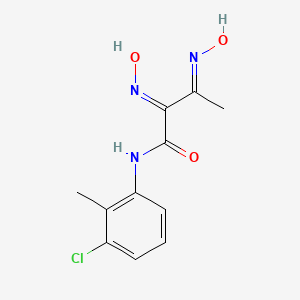
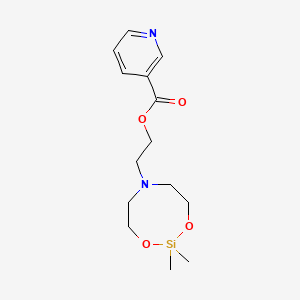
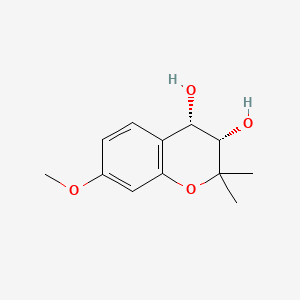
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
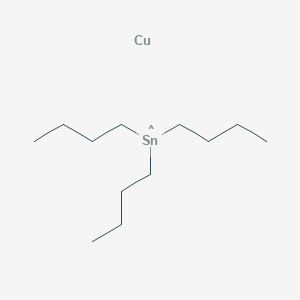
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
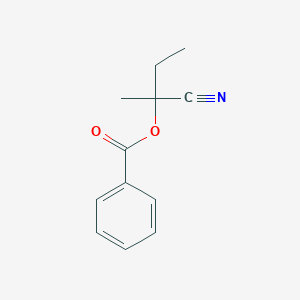
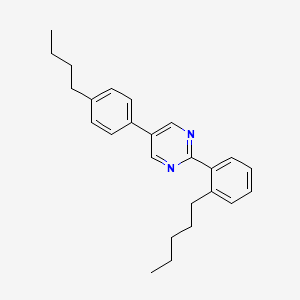
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
